2-bromo-4,5-dimethyl-1H-imidazole
Description
Properties
IUPAC Name |
2-bromo-4,5-dimethyl-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-3-4(2)8-5(6)7-3/h1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXMWHDBSVVQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201300855 | |
| Record name | 2-Bromo-4,5-dimethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2302-38-7 | |
| Record name | 2-Bromo-4,5-dimethyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2302-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,5-dimethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,5-dimethyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
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Sophisticated Methodologies for the Synthesis of 2 Bromo 4,5 Dimethyl 1h Imidazole
Direct Bromination Strategies for 4,5-Dimethyl-1H-imidazole
Direct bromination of the pre-formed 4,5-dimethyl-1H-imidazole ring system is a primary consideration for the synthesis of its 2-bromo derivative. However, the inherent electronic properties of the imidazole (B134444) ring complicate this seemingly straightforward approach, often leading to a mixture of products.
Regioselective Bromination Approaches to Achieve C2-Bromination
The electrophilic substitution of imidazoles is highly dependent on the reaction conditions and the nature of the substituents on the ring. acs.org The imidazole ring is an electron-rich heterocycle, and all unsubstituted carbon atoms are susceptible to electrophilic attack. In the case of 4,5-dimethyl-1H-imidazole, the C2 position is generally the most electron-deficient and thus the least reactive towards electrophiles. Conversely, the C4 and C5 positions are more electron-rich and, therefore, more prone to bromination.
Direct bromination of imidazoles often leads to polybrominated products. For instance, the reaction of imidazole with bromine can result in the formation of 2,4,5-tribromoimidazole (B189480). rsc.org In the case of substituted imidazoles like 4,5-dimethyl-1H-imidazole, controlling the regioselectivity to favor the less reactive C2 position over the more activated C4 and C5 positions is a significant challenge. A study on the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole from 1,2-dimethyl-1H-imidazole highlights this difficulty, where direct bromination leads to the formation of 4,5-dibromo-1,2-dimethyl-1H-imidazole, demonstrating the higher reactivity of the C4 and C5 positions. thieme-connect.de
To achieve regioselective C2-bromination, one strategy involves the use of protecting groups. By protecting the more reactive C4 and C5 positions, or by modulating the electronic properties of the ring through N-substitution, the C2 position can be rendered more susceptible to bromination. Another approach involves the use of specific brominating agents and carefully controlled reaction conditions to favor kinetic control over thermodynamic control, potentially leading to the desired 2-bromo isomer.
Optimization of Brominating Agents and Reaction Parameters
The choice of brominating agent and the optimization of reaction parameters are critical for controlling the regioselectivity of the bromination of 4,5-dimethyl-1H-imidazole. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and other N-bromo compounds.
The reactivity of these agents can be modulated by the choice of solvent and the use of catalysts or additives. For instance, the bromination of ketones with NBS can be directed to either the alpha-carbon or the aromatic ring depending on the presence of water. sigmaaldrich.com In the context of imidazoles, polar solvents can influence the reactivity and selectivity of the bromination reaction.
A systematic study on the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole demonstrated that the bromination of 1,2-dimethyl-1H-imidazole with NBS in various solvents consistently yielded the 4,5-dibromo-1,2-dimethyl-1H-imidazole. thieme-connect.de This underscores the challenge of achieving selective C2-bromination. The following table summarizes the results of the bromination of 1,2-dimethyl-1H-imidazole, a close analog of the target substrate.
| Entry | Brominating Agent | Solvent | Temperature (°C) | Product |
| 1 | NBS (2.2 equiv) | CH₂Cl₂ | 0 to rt | 4,5-dibromo-1,2-dimethyl-1H-imidazole |
| 2 | NBS (2.2 equiv) | CH₃CN | 0 to rt | 4,5-dibromo-1,2-dimethyl-1H-imidazole |
| 3 | NBS (2.2 equiv) | THF | 0 to rt | 4,5-dibromo-1,2-dimethyl-1H-imidazole |
| Table based on data from a study on the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.de |
These findings suggest that for the direct C2-bromination of 4,5-dimethyl-1H-imidazole, a simple approach with common brominating agents is unlikely to be successful. More advanced strategies, such as the use of bulky brominating agents that might favor attack at the less sterically hindered C2 position, or the use of metal-catalyzed C-H activation/bromination protocols, may be necessary to achieve the desired regioselectivity.
Multi-Component Reactions and Cyclization Protocols for Imidazole Ring Formation with Bromine Incorporation
Given the challenges of direct C2-bromination, the construction of the 2-bromo-4,5-dimethyl-1H-imidazole ring from acyclic precursors through multi-component reactions (MCRs) or tandem cyclization-bromination processes presents an attractive alternative. These methods offer the potential for high efficiency and control over the final substitution pattern.
Design and Synthesis of Precursors for Halogenated Imidazole Scaffolds
The success of an MCR or cyclization approach hinges on the rational design and synthesis of appropriate precursors that already contain or can readily accept a bromine atom at the desired position. For the synthesis of this compound, one could envision a strategy where a bromine-containing amidine is condensed with an α-dicarbonyl compound.
A general and widely used method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of amidines with α-haloketones. orgsyn.org By analogy, one could propose the reaction of a non-brominated amidine with a 2-bromo-α-dicarbonyl precursor. However, the synthesis of such precursors can be challenging.
A more plausible approach involves the use of a brominated amidine precursor. For example, the reaction of a brominated nitrile could yield a bromoamidine, which could then be cyclized. Alternatively, precursors for a tandem cyclization-bromination could be designed. For instance, the reaction of trifluoromethyl(α-bromoalkenyl)ketones with benzimidamides has been shown to produce 5-(trifluoroacetyl)imidazoles through an aza-Michael initiated ring closure. researchgate.net This suggests that appropriately substituted bromoenones could serve as precursors for the synthesis of brominated imidazoles.
Investigation of Tandem Cyclization-Bromination Processes
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient route to complex molecules. A tandem cyclization-bromination process for the synthesis of this compound would ideally involve the formation of the imidazole ring followed by an in-situ bromination step.
One potential strategy could involve a modification of the classic Radziszewski imidazole synthesis, which is a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). By including a brominating agent in the reaction mixture, it might be possible to trap the newly formed imidazole ring with bromine. However, the compatibility of the brominating agent with the reaction conditions and other components would be a critical factor to consider.
Another approach could involve the cyclization of precursors that are designed to undergo a subsequent bromination. For example, a rhodium-catalyzed cyclization of N-sulfonyl-1,2,3-triazoles with bromocyanides has been developed for the synthesis of 2-bromoimidazoles. Current time information in Madison County, US. This method, along with a copper-catalyzed [3+2] cycloaddition followed by the rhodium-catalyzed cyclization starting from alkynes, N-sulfonylazides, and bromocyanides, provides a de novo synthesis of 2-bromoimidazoles in one pot. Current time information in Madison County, US. While this has not been specifically applied to the 4,5-dimethyl substituted target, it represents a promising avenue for investigation.
Advanced Debromination Strategies for Regioselective Synthesis of Related Imidazoles
In cases where direct selective bromination is not feasible, a powerful alternative strategy involves the initial synthesis of a polybrominated imidazole followed by a regioselective debromination. This approach can provide access to specific bromo-isomers that are difficult to obtain directly.
The synthesis of 4-bromo-1,2-dimethyl-1H-imidazole provides an excellent example of this strategy. As previously mentioned, the direct bromination of 1,2-dimethyl-1H-imidazole yields the 4,5-dibromo derivative. thieme-connect.de The researchers then developed a selective debromination protocol to convert the dibromo compound into the desired 4-bromo product. thieme-connect.de
The selective removal of one bromine atom over another is dependent on the electronic and steric environment of the carbon-bromine bonds. In the case of 4,5-dibromo-1,2-dimethyl-1H-imidazole, various reagents were screened for the selective removal of one bromine atom. The following table summarizes the optimization of this selective debromination.
| Entry | Reagent(s) | Solvent | Temperature (°C) | Yield of 4-bromo-1,2-dimethyl-1H-imidazole (%) |
| 1 | Tetramethylammonium fluoride (B91410) (TMAF) | DMSO | 100 | Small amounts |
| 2 | NaI (3 equiv), TMSCl (5 equiv) | Acetonitrile | 80 | 33 |
| 3 | NaI, Na₂SO₃ | Acetonitrile | 80 | No product |
| 4 | Isopropyl magnesium chloride (1.1 equiv) | THF | -60 | 78 |
| Table based on data from a study on the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.de |
This data clearly shows that isopropyl magnesium chloride in THF at low temperature is highly effective for the regioselective monodebromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole. thieme-connect.de This Grignard reagent likely acts as a halogen-metal exchange reagent, with the selectivity being influenced by the electronic and steric differences between the C4 and C5 positions.
This strategy could be adapted for the synthesis of this compound. One could envision the synthesis of 2,4,5-tribromo-4,5-dimethyl-1H-imidazole followed by a selective debromination at the C4 and C5 positions. The selective debromination of 2,4,5-tribromoimidazole to 4-bromo-1H-imidazole is a known transformation, indicating the feasibility of such an approach. chemicalbook.com The challenge would lie in achieving the selective removal of the C4 and C5 bromine atoms while retaining the C2 bromine. This would require careful optimization of the debrominating agent and reaction conditions.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, this involves exploring alternative reaction conditions and catalytic systems that are more environmentally benign than traditional methods.
Solvent-free and microwave-assisted reactions represent a significant advancement in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.
Solvent-free, or solid-state, reactions are carried out in the absence of a solvent, which significantly reduces the generation of volatile organic waste. These reactions can be facilitated by grinding the reactants together or by heating them. Microwave-assisted synthesis utilizes microwave irradiation to heat the reaction mixture directly and efficiently. This localized heating can accelerate reaction rates and improve yields compared to conventional heating methods. organic-chemistry.org
While specific literature on the solvent-free or microwave-assisted synthesis of this compound is not abundant, the synthesis of related substituted imidazoles under these conditions provides a strong basis for developing such a method. For instance, a fast and efficient solventless microwave-assisted synthesis of 4,5-disubstituted imidazoles has been achieved using 1,2-diketones and urotropine in the presence of ammonium (B1175870) acetate (B1210297). organic-chemistry.org This suggests that the bromination of 4,5-dimethyl-1H-imidazole could potentially be achieved under similar solvent-free or microwave-assisted conditions using a suitable brominating agent.
A study on the microwave-assisted synthesis of other imidazole derivatives demonstrated that reactions could be completed in minutes with high yields, highlighting the potential of this technology. nih.gov
Table 1: Examples of Solvent-Free and Microwave-Assisted Synthesis of Imidazole Derivatives
| Product | Starting Materials | Conditions | Yield (%) | Reference |
| 4,5-disubstituted imidazoles | 1,2-Diketones, Urotropine, Ammonium Acetate | Solvent-free, Microwave | High | organic-chemistry.org |
| Imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoles | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Amine, Benzil, Ammonium Acetate | Microwave, Ethyl Alcohol | 46-80 | nih.gov |
These examples underscore the feasibility of applying solvent-free and microwave-assisted techniques to the synthesis of this compound. The direct bromination of 4,5-dimethyl-1H-imidazole using a reagent like N-bromosuccinimide (NBS) under these conditions could offer a greener alternative to traditional solvent-based methods.
The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions and with lower energy consumption. For the synthesis of this compound, catalytic approaches could involve either the catalyzed bromination of the preformed 4,5-dimethyl-1H-imidazole ring or the catalytic construction of the brominated imidazole ring itself.
While specific catalytic methods for the direct synthesis of this compound are not extensively documented, research on the synthesis of other substituted imidazoles highlights potential catalytic systems. For example, ZSM-11 zeolite has been used as a reusable catalyst for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov Another eco-friendly and highly efficient ZrO₂–Al₂O₃ catalyst has been employed for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. rsc.org These solid acid catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, reducing waste.
Catalyst-free methods for the synthesis of disubstituted imidazoles have also been reported, which can be considered a green approach by avoiding metal catalysts. acs.org
Table 2: Examples of Catalytic Synthesis of Substituted Imidazoles
| Product | Catalyst | Conditions | Yield (%) | Reference |
| 1,2,4,5-tetrasubstituted imidazoles | ZSM-11 zeolite | Solvent-free, 110 °C | High | nih.gov |
| 2,4,5-trisubstituted imidazoles | ZrO₂–Al₂O₃ | Solvent-free, moderate temperature | Excellent | rsc.org |
| 2,4-disubstituted imidazoles | None (Catalyst-free) | [3+2] cyclization | Good to excellent | acs.org |
The principles from these catalytic syntheses could be adapted for the preparation of this compound. A potential route could involve the direct bromination of 4,5-dimethyl-1H-imidazole using a suitable brominating agent in the presence of a solid acid catalyst or exploring a multi-component reaction where one of the components is a bromine source, catalyzed by a green catalyst.
Advanced Reactivity and Selective Functionalization of 2 Bromo 4,5 Dimethyl 1h Imidazole
Electrophilic Aromatic Substitution Reactions
The imidazole (B134444) ring, while aromatic, possesses distinct electronic characteristics that influence its reactivity towards electrophiles. The presence of two nitrogen atoms makes it an electron-rich heterocycle, generally activating it towards electrophilic attack. However, the precise location of substitution is governed by a combination of electronic and steric factors.
Further Halogenation and Nitration Studies
While the starting material is already brominated at the C2 position, further electrophilic substitution can be induced under specific conditions. The electron-donating nature of the two methyl groups at C4 and C5, along with the existing bromine, influences the regioselectivity of subsequent reactions.
Nitration of imidazole derivatives often requires carefully controlled conditions to prevent over-reaction or degradation of the starting material. For instance, the nitration of related imidazole systems can be achieved using a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO2+). youtube.com The position of nitration on the 2-bromo-4,5-dimethyl-1H-imidazole ring would be directed by the existing substituents. The methyl groups are activating and ortho-para directing, while the bromo group is deactivating but also ortho-para directing. The imidazole nitrogens also play a significant role in directing incoming electrophiles.
Further halogenation, such as chlorination or iodination, would similarly be influenced by the electronic and steric landscape of the molecule. Reagents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) are commonly employed for such transformations.
Regioselectivity Control in Subsequent Electrophilic Transformations
However, in many electrophilic reactions on imidazoles, substitution occurs at the nitrogen atoms unless they are protected. If the N-H proton is present, electrophiles may preferentially attack this position. Therefore, N-protection is a common strategy to direct electrophilic attack to the carbon framework of the imidazole ring. The choice of protecting group can also influence the regiochemical outcome of the substitution.
Nucleophilic Substitution Reactions at the C2 Position
The C2 position of the imidazole ring is particularly susceptible to nucleophilic attack, especially when substituted with a good leaving group like bromine. This reactivity is a cornerstone of its synthetic utility.
Displacement of the Bromo Substituent by Diverse Nucleophiles
The bromo group at the C2 position of this compound can be displaced by a wide variety of nucleophiles. This allows for the introduction of diverse functional groups at this position. Common nucleophiles include:
O-nucleophiles: Alkoxides and hydroxides can be used to introduce alkoxy and hydroxy groups, respectively.
N-nucleophiles: Amines, amides, and other nitrogen-containing heterocycles can be used to form C-N bonds.
S-nucleophiles: Thiolates can be used to introduce thioether linkages.
C-nucleophiles: Organometallic reagents and carbanions can be used to form new C-C bonds, although these reactions often require metal catalysis (see section 3.3).
The efficiency of these substitution reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Mechanistic Investigations of Cine-Substitution Pathways
In some instances, nucleophilic substitution on aromatic and heteroaromatic rings can proceed through unexpected pathways, such as cine-substitution. arkat-usa.org In a cine-substitution, the incoming nucleophile attacks a position adjacent to the carbon bearing the leaving group, with subsequent rearrangement leading to the substituted product. While direct displacement at the C2 position is the more common pathway for this compound, the possibility of cine-substitution, where the nucleophile might initially attack C4 or C5, followed by a rearrangement, cannot be entirely ruled out under specific reaction conditions or with certain nucleophiles. Mechanistic studies, often involving isotopic labeling, can elucidate the operative pathway.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrhhz.net this compound is an excellent substrate for these reactions, with the bromo substituent serving as a handle for catalytic functionalization. researchgate.netnih.gov
A variety of palladium-, nickel-, and copper-based catalytic systems are commonly employed for these transformations. nih.gov The general mechanism for these reactions typically involves three key steps: oxidative addition of the aryl halide to the low-valent metal center, transmetalation with an organometallic reagent, and reductive elimination to afford the coupled product and regenerate the active catalyst. rhhz.net
The table below summarizes some of the key transition metal-catalyzed cross-coupling reactions that can be applied to this compound:
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |
| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid or ester) | Pd(PPh₃)₄, PdCl₂(dppf) | C-C |
| Stille Coupling | Organotin Reagent | Pd(PPh₃)₄ | C-C |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | C-C |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP | C-N |
| Ullmann Condensation | Alcohol, Amine, Thiol | CuI, Phenanthroline | C-O, C-N, C-S |
These reactions provide a powerful and versatile platform for the elaboration of the this compound scaffold, enabling the synthesis of a wide range of complex molecules with potential applications in medicinal chemistry and materials science. The choice of catalyst, ligand, base, and solvent is critical for optimizing the yield and selectivity of these transformations.
Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. nih.govillinois.edu This reaction is particularly valuable for the arylation and heteroarylation of this compound, enabling the introduction of diverse aromatic and heteroaromatic moieties at the C-2 position. The reaction's utility is enhanced by its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids and their derivatives. nih.gov
While studies specifically detailing the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of closely related bromo-imidazole isomers and other unprotected haloimidazoles provides a strong basis for predicting its behavior. researchgate.netthieme-connect.de For instance, the coupling of the isomeric 4-bromo-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid proceeds in good yield, demonstrating the feasibility of this transformation on the dimethyl-imidazole core. thieme-connect.de
The reaction typically involves a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent. organic-chemistry.org The base is crucial for activating the organoboron species to facilitate transmetalation to the palladium center. organic-chemistry.org
Key Components of the Suzuki-Miyaura Reaction:
Palladium Catalyst: Systems like Palladium(II) acetate (B1210297)/phosphine ligand, Pd(PPh₃)₄, or specialized palladacycles like CataCXium A Pd G3 are effective. nih.govbeilstein-journals.org
Base: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are commonly used. nih.gov
Solvents: A range of solvents can be employed, including toluene, dioxane, dimethylformamide (DMF), and aqueous mixtures.
The table below summarizes typical conditions inferred from reactions with analogous substrates.
| Catalyst System | Base | Solvent | Substrate Type | Yield Range | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ortho-Bromoanilines | 80-97% | nih.gov |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Bromo-imidazole derivatives | 64% | researchgate.net |
| Not Specified | Not Specified | Not Specified | 4-Bromo-1,2-dimethyl-1H-imidazole | 60% | thieme-connect.de |
Sonogashira Cross-Coupling for Alkyne Introduction
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is the premier method for introducing alkyne functionalities onto the 2-position of the 4,5-dimethyl-1H-imidazole core, yielding conjugated arylalkyne structures. These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org
The classical Sonogashira coupling employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.org However, numerous copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts. nih.govnih.gov These copper-free versions often require a suitable palladium catalyst and a base strong enough to deprotonate the terminal alkyne. libretexts.org
The reaction is generally tolerant of various functional groups and can be performed under mild, often room-temperature, conditions. nih.gov The reactivity of aryl bromides in Sonogashira couplings is well-established, making this compound an excellent substrate for this transformation. nih.gov
Typical Sonogashira Reaction Conditions:
Palladium Catalyst: PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl are highly effective. organic-chemistry.orgnih.gov
Copper Co-catalyst (optional): Copper(I) iodide (CuI) is used in the traditional method. organic-chemistry.org
Base: An amine base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base in copper-free systems. organic-chemistry.org
Solvent: Common solvents include THF, DMF, and DMSO. nih.gov
The following table outlines representative conditions for Sonogashira couplings of aryl bromides.
| Catalyst System | Base | Solvent | Temperature | Key Feature | Reference |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | Copper-free, air-stable precatalyst | nih.gov |
| Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | Room Temp. | Classic conditions | organic-chemistry.org |
| Pd(OAc)₂ / Urea | K₂CO₃ | Acetonitrile | Room Temp. | Copper and amine-free | nih.gov |
Buchwald-Hartwig Amination and Other C-N Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds between aryl halides and amines. wikipedia.org This reaction has revolutionized the synthesis of aryl amines, which were previously challenging to prepare. wikipedia.org For this compound, this method allows for the direct introduction of primary and secondary amines, as well as a variety of nitrogen-containing heterocycles, at the C-2 position.
Research on the amination of 2-bromo-1H-imidazoles has demonstrated that these substrates are highly effective electrophiles in Buchwald-Hartwig couplings. nih.gov A variety of amine nucleophiles, including anilines, alkylamines, and heteroarylamines, undergo efficient arylation to furnish 2-aminoimidazoles in good yields. nih.gov The success of the reaction often hinges on the choice of palladium precatalyst, phosphine ligand, and base. libretexts.orgnih.gov Sterically hindered, electron-rich phosphine ligands are often required to promote the challenging reductive elimination step that forms the C-N bond. wikipedia.org
Optimized Conditions for Amination of 2-Bromo-1H-imidazoles: nih.gov
Catalyst/Ligand System: A pre-formed palladium precatalyst is often most effective.
Base: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) is typically used.
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) are common.
The table below summarizes the scope of the Buchwald-Hartwig amination using 2-bromo-1H-imidazole as a model substrate. nih.gov
| Amine Partner | Product | Yield |
| Aniline | 2-Anilino-1H-imidazole | 80% |
| 4-Methoxyaniline | 2-(4-Methoxyanilino)-1H-imidazole | 88% |
| Benzylamine | 2-(Benzylamino)-1H-imidazole | 85% |
| 2-Aminopyridine | 2-(Pyridin-2-ylamino)-1H-imidazole | 75% |
Stille and Heck Coupling Reactions
Stille Coupling: The Stille reaction creates a C-C bond by coupling an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.org The C-Br bond at the 2-position of this compound is susceptible to oxidative addition to a Pd(0) center, initiating the catalytic cycle. wikipedia.org This reaction allows for the introduction of a wide variety of sp²- and sp³-hybridized carbon groups, including vinyl, aryl, and alkyl fragments, depending on the organostannane used. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.org
Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction would enable the introduction of a vinyl group at the C-2 position of the imidazole ring. The reaction typically proceeds with high trans selectivity. organic-chemistry.org While specific examples involving this compound are not prominent, its reactivity is expected to be analogous to other aryl bromides under standard Heck conditions, which typically involve a palladium source like Pd(OAc)₂, a phosphine ligand, and an amine base. organic-chemistry.org
Lithiation and Organometallic Transformations
The creation of an organometallic intermediate from this compound, primarily through halogen-metal exchange, is a powerful strategy for subsequent functionalization. This approach transforms the electrophilic C-2 carbon into a potent nucleophile, which can then react with a wide range of electrophiles.
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-Metalation (DoM) traditionally refers to the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org However, for a substrate like this compound, the most synthetically useful transformation is not the deprotonation of a C-H bond, but rather a halogen-metal exchange at the C-Br bond.
This exchange is highly efficient and regioselective, yielding a 2-lithio or 2-magnesio-imidazole species. While not a classical DoM, the imidazole nitrogen atoms can play a crucial role in coordinating the metal, thereby stabilizing the resulting organometallic intermediate. A highly effective protocol for this transformation on the parent 2-bromo-1H-imidazole involves a two-step process to avoid side reactions. nih.gov
Grignard Formation: The bromo-imidazole is first treated with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). This step may also protect the acidic N-H proton.
Transmetalation: The resulting magnesium species is then transmetalated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), to generate the highly reactive 2-lithiated imidazole. nih.gov
This sequence allows the formation of the organometallic intermediate under non-cryogenic conditions and in the presence of the acidic N-H proton. nih.gov
Subsequent Electrophilic Quenching Reactions for Diverse Functionalization
Once the 2-lithio-4,5-dimethyl-1H-imidazole intermediate is formed, it can be "quenched" by reacting it with a diverse array of electrophiles. This two-step sequence—halogen-metal exchange followed by electrophilic quench—provides access to a vast range of 2-substituted imidazoles that are difficult to synthesize by other means.
The utility of this method has been demonstrated by the quenching of lithiated 2-bromo-1H-imidazole with N,N-dimethylformamide (DMF) to produce 1H-imidazole-2-carbaldehyde. nih.gov This demonstrates that the nucleophilic carbon at the C-2 position can readily attack electrophilic centers. The scope of this reaction is broad, allowing for the introduction of numerous functional groups.
The table below illustrates the potential functionalizations achievable through this method.
| Electrophile | Reagent Example | Resulting Functional Group |
| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |
| Alkyl Halides | Iodomethane, Benzyl Bromide | Alkyl/Benzyl Group |
| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid |
| Formylating Agents | N,N-Dimethylformamide (DMF) | Aldehyde |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl Group |
| Disulfides | Diphenyl disulfide | Thioether |
This strategy of forming an organometallic intermediate followed by electrophilic trapping is a cornerstone of heterocyclic chemistry, providing a reliable and versatile route to novel and complex imidazole derivatives.
Radical Reactions and Their Synthetic Utility
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling the generation of a key reactive intermediate: the 2-imidazolyl radical. This radical species opens up a variety of synthetic possibilities for carbon-carbon and carbon-heteroatom bond formation. While direct studies on this compound are not extensively documented, the reactivity of closely related bromoimidazoles provides significant insight into its potential.
Research on analogous compounds like 5-bromo-1,2-dimethylimidazole has shown that imidazolyl radicals can be effectively generated through reduction reactions. rsc.org For instance, treatment with reducing agents such as sodium in liquid ammonia (B1221849) with a proton source like tert-butanol, or using organotin reagents like tributyltin hydride (Bu₃SnH), can lead to the formation of the corresponding imidazolyl radical. rsc.org This intermediate can then be trapped, demonstrating its synthetic utility.
A key application of this strategy is in intramolecular cyclization reactions. For example, an imidazolyl radical generated from a bromoimidazole precursor bearing a tethered alkene can undergo an exo-radical cyclization to form a new bicyclic imidazole system. rsc.org This highlights a powerful method for building molecular complexity.
Table 1: Generation and Trapping of Imidazolyl Radicals from Bromoimidazole Precursors
| Precursor Example | Reagent | Intermediate | Product Type | Ref. |
|---|---|---|---|---|
| 5-Bromo-1,2-dimethylimidazole | Na/NH₃/BuᵗOH | Imidazol-5-yl radical | 1,2-Dimethylimidazole (reduction product) | rsc.org |
| 5-Bromo-1-(but-3-en-1-yl)-2-methylimidazole | Bu₃SnH | Imidazol-5-yl radical | Bicyclic imidazole (cyclization product) | rsc.org |
Beyond reductive generation, photochemical methods or the use of radical initiators can also be envisioned to trigger radical reactions at the C2 position of this compound. The resulting 4,5-dimethyl-1H-imidazol-2-yl radical would be a valuable intermediate for cross-coupling reactions, allowing for the introduction of various functional groups, including aryl, alkyl, and acyl moieties, thereby expanding the synthetic toolbox for this heterocyclic core. The functionalization of related imidazo[1,2-a]pyridines often proceeds through radical pathways, underscoring the general applicability of this approach in imidazole chemistry. rsc.org
Ring-Opening and Rearrangement Processes Involving the Imidazole Core
The imidazole ring is generally aromatic and stable, but under specific conditions, it can participate in ring-opening and rearrangement reactions, leading to significant structural transformations. For this compound, these processes can be triggered by introducing high-energy intermediates or by reacting with specific reagents that promote skeletal reorganization.
One of the most notable rearrangement processes applicable to the core structure of this compound is ring expansion. Studies on 2,4,5-trimethylimidazole, a very close analog, have shown that reaction with dichlorocarbene (B158193) (:CCl₂) can induce a ring expansion to form a pyrimidine (B1678525) derivative. rsc.org In this reaction, the carbene is thought to add across the C4-C5 double bond, followed by a rearrangement sequence that expands the five-membered imidazole ring into a six-membered pyrimidine ring. The reaction of 2,4,5-trimethylimidazole with dichlorocarbene specifically yields 5-chloro-2,4,6-trimethylpyrimidine. rsc.org This suggests that this compound could potentially undergo a similar transformation to yield a substituted chloropyrimidine, a valuable scaffold in medicinal chemistry.
Table 2: Ring Expansion of Trimethylimidazole with Dichlorocarbene
| Reactant | Reagent | Product | Reaction Type | Ref. |
|---|
Another potential rearrangement is halotropy, which involves the migration of a halogen atom around the heterocyclic ring. csic.es While often postulated in the mechanism of C-halogenation of azoles, intramolecular halogen migrations from nitrogen to carbon have been studied theoretically. csic.es Such a process could lead to the isomerization of this compound to its 4-bromo or 5-bromo isomers under thermal or photochemical conditions, although these are generally considered unproven pathways. csic.es
Ring-opening of the imidazole core itself is also a possibility, though it typically requires harsh conditions or specific activating groups. For example, alkaline-induced opening of the imidazole ring has been observed in substituted purine (B94841) systems, leading to the formation of pyrimidine derivatives. nih.gov While less common for simple imidazoles, such pathways could be explored for this compound to access linear, functionalized intermediates.
Finally, transformations analogous to the Wolff rearrangement could be considered. wikipedia.orgorganic-chemistry.org If the bromine at C2 were to be replaced by a diazo group, the resulting α-diazo-imidazole derivative could potentially undergo a Wolff-type rearrangement upon photolysis or thermolysis. This would lead to a highly reactive ketene (B1206846) intermediate, which could be trapped by various nucleophiles, resulting in ring contraction and the formation of novel, highly strained structures.
Advanced Theoretical and Computational Investigations of 2 Bromo 4,5 Dimethyl 1h Imidazole
Electronic Structure and Reactivity Prediction Studies
Computational chemistry offers a suite of tools to predict the electronic behavior and reactivity of molecules with a high degree of accuracy. These methods are instrumental in understanding how the introduction of a bromine atom and two methyl groups to the imidazole (B134444) ring influences its fundamental properties.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. semanticscholar.org By approximating the many-electron wavefunction, DFT allows for the optimization of molecular geometries and the calculation of various electronic properties. For 2-bromo-4,5-dimethyl-1H-imidazole, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), would be employed to determine the most stable three-dimensional arrangement of its atoms in the ground state. semanticscholar.org
These calculations yield crucial data, including bond lengths, bond angles, and dihedral angles. For instance, in a study of the closely related 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate (B1210297) (BPDIA), DFT was used to obtain its optimized geometry. researchgate.net Similar calculations for this compound would provide the precise parameters of the imidazole ring and its substituents. Beyond geometry, DFT is used to compute fundamental electronic properties that govern reactivity, such as ionization potential, electron affinity, and global reactivity descriptors. nih.gov
Table 1: Exemplary Calculated Electronic Properties for a Substituted Dimethyl-imidazole Derivative (BPDIA)
| Property | Value |
|---|---|
| Total Energy (Hartree) | -3361.8 |
| Dipole Moment (Debye) | 3.25 |
| Ionization Potential (eV) | 8.54 |
| Electron Affinity (eV) | 1.87 |
| Hardness (η) | 3.33 |
| Electronegativity (χ) | 5.21 |
Data derived from a computational study on 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate (BPDIA) and is intended to be representative. researchgate.net
Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analyses
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comlibretexts.orglibretexts.orgyoutube.com For this compound, the distribution and energies of these orbitals would be calculated. The HOMO is expected to be distributed primarily over the electron-rich imidazole ring, while the LUMO may have significant contributions from the C-Br bond, suggesting a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It maps regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atoms of the imidazole ring, particularly the non-protonated nitrogen, making it a likely site for protonation or interaction with electrophiles. researchgate.net Conversely, a region of positive or near-neutral potential might be observed around the bromine atom, which can be involved in halogen bonding.
Table 2: Exemplary Frontier Molecular Orbital Data for a Substituted Dimethyl-imidazole Derivative (BPDIA)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.89 |
| LUMO | -1.67 |
| HOMO-LUMO Gap | 5.22 |
Data derived from a computational study on 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate (BPDIA) and is intended to be representative. researchgate.net
Mechanistic Elucidation of Reaction Pathways
Computational chemistry is not only predictive but also explanatory, allowing for the detailed elucidation of reaction mechanisms. This includes the identification of transient species like transition states, which are critical for understanding reaction kinetics and pathways.
Transition State Calculations and Reaction Coordinate Analysis
By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. The highest point along this path is the transition state (TS), the fleeting geometry that determines the activation energy of the reaction. For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling, DFT calculations can be used to locate the structures of the relevant transition states. semanticscholar.org Vibrational frequency analysis is then performed to confirm the nature of these stationary points; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. semanticscholar.org This analysis provides invaluable mechanistic details and allows for the rationalization of experimentally observed product distributions.
Studies on Halogen Migration (Halotropy) and Prototropy
Imidazoles can undergo tautomerization, including the migration of a proton (prototropy) or, more unusually, a halogen atom (halotropy). csic.esresearchgate.net Theoretical studies have investigated these rearrangement processes in detail for various haloimidazoles. csic.esresearchgate.net For this compound, several tautomeric forms are possible. Prototropy would involve the migration of the N-H proton to the other nitrogen atom, leading to 2-bromo-4,5-dimethyl-2H-imidazole.
Halogen migration is a more complex process that could involve an intramolecular shift of the bromine atom from one carbon to another or from a nitrogen to a carbon. csic.es For instance, a proposed mechanism for the C-halogenation of imidazoles involves an initial N-halogenation followed by an N-to-C halotropic shift. csic.es Computational studies using high-level methods like Gaussian-4 (G4) theory have been used to calculate the structures and energetics of the minima and transition states for these migrations in related imidazole systems. csic.esresearchgate.net These studies reveal that the energy barriers for halogen migration can be substantial, with bromine migration generally having a lower barrier than chlorine or fluorine. csic.es A computational investigation of this compound would quantify the energetic barriers for these potential rearrangement pathways, assessing their feasibility under various conditions.
Prediction of Spectroscopic Parameters for Structural Confirmation
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental spectra to confirm the structure of a synthesized compound. For a novel or sparsely characterized molecule like this compound, this is particularly valuable.
DFT calculations can be used to predict vibrational spectra (Infrared and Raman) by computing the harmonic vibrational frequencies. researchgate.net While there is a systematic overestimation in the calculated frequencies, they can be scaled by an appropriate factor to achieve good agreement with experimental data. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands.
Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. semanticscholar.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the full NMR spectrum. Comparing these predicted shifts with experimental data provides a powerful method for structural verification and can help in assigning the signals in complex spectra. researchgate.netresearchgate.net
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate (BPDIA) |
| 2-bromo-1-arylethanone |
| Imidazole |
| 2-bromo-4,5-dimethyl-2H-imidazole |
| 1-chloro-1H-imidazole |
| 4-chloro-4H-imidazole |
| 5-chloro-1H-imidazole |
| 4-chloro-1H-imidazole |
| 4-fluorophenylboronic acid |
| 3-fluoro-pyridine-4-carboxylic acid |
| 5-bromo-2-methyl-1H-imidazole |
| 4-bromo-1,2-dimethyl-1H-imidazole |
| 5-bromo-1,2-dimethyl-1H-imidazole |
| 1,2-dimethyl-1H-imidazole |
| 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate (MPDIA) |
| 2-bromo-1H-imidazole |
| 1-aryl-imidazole |
| 1-alkyl-imidazole |
| pilocarpine |
| 1,3-dimethyl-1H-pyrazole |
| pyraclostrobin |
| 1-methylnaphthalene |
| 1-bromo-4-methylnaphthalene |
| benzatropine |
| estrone |
| rotenone |
| 2-bromo-4-nitroimidazole |
| 4-nitroimidazole |
| 2,4-dibromo-1-methyl-5-nitro-1H-imidazole |
| 4(5)-nitroimidazole |
| 2-bromoacetophenone |
| 2-bromo-1-(4-chlorophenyl)ethan-1-one |
| 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one |
| 2-bromo-1-(furan-2-yl)ethan-1-one |
Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. fu-berlin.de This method has been successfully applied to various heterocyclic compounds, including imidazole derivatives, to predict their ¹H and ¹³C NMR spectra with a high degree of accuracy. fu-berlin.de
For this compound, GIAO calculations, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide theoretical chemical shifts for the protons and carbons in the molecule.
Expected ¹H NMR Chemical Shifts:
Expected ¹³C NMR Chemical Shifts:
A hypothetical table of calculated ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds such as 4,5-dimethylimidazole fu-berlin.de and other bromo-substituted imidazoles, is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-H | 11.0 - 13.0 | - |
| C2 | - | 120 - 130 |
| C4 | - | 125 - 135 |
| C5 | - | 125 - 135 |
| 4-CH₃ | 2.0 - 2.5 | 10 - 15 |
| 5-CH₃ | 2.0 - 2.5 | 10 - 15 |
Note: The predicted values are estimates based on theoretical calculations of similar compounds and are for illustrative purposes.
Vibrational Frequency Analysis and Infrared Spectroscopy Predictions
Vibrational frequency analysis, typically performed using DFT methods, is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculated vibrational frequencies and their corresponding intensities can be used to assign the absorption bands observed in experimental spectra to specific molecular vibrations.
For this compound, a normal coordinate analysis can be performed to identify the fundamental vibrational modes. researchgate.net The key vibrational modes would include:
N-H stretching: This vibration typically appears as a broad band in the region of 3200-3500 cm⁻¹. researchgate.net
C-H stretching: The stretching vibrations of the methyl C-H bonds are expected in the 2900-3000 cm⁻¹ region. researchgate.net
C=N and C=C stretching: The imidazole ring stretching vibrations are expected in the 1400-1600 cm⁻¹ range. researchgate.net
C-N stretching: These vibrations are typically found in the 1200-1350 cm⁻¹ region. researchgate.net
In-plane and out-of-plane bending modes: These vibrations for the N-H and C-H bonds occur at lower frequencies.
C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically around 500-650 cm⁻¹. researchgate.net
A table of predicted significant infrared absorption frequencies for this compound is presented below, based on data from related imidazole derivatives.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H stretch | 3200 - 3500 |
| C-H stretch (methyl) | 2900 - 3000 |
| C=N / C=C ring stretch | 1400 - 1600 |
| C-N stretch | 1200 - 1350 |
| C-H bend (methyl) | 1350 - 1450 |
| N-H bend (in-plane) | 1100 - 1200 |
| C-Br stretch | 500 - 650 |
Note: These are predicted frequency ranges and the actual values may vary.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. researchgate.net Although no specific QSRR studies on this compound have been reported, the principles of QSRR can be applied to understand how its structural features might influence its chemical behavior.
A QSRR study on a series of imidazole derivatives, including this compound, would involve the calculation of various molecular descriptors. These descriptors can be categorized as:
Electronic Descriptors: Such as dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and atomic charges. These descriptors provide insight into the electronic distribution and the molecule's susceptibility to electrophilic or nucleophilic attack.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices, that describe the size, shape, and branching of the molecule.
Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates the descriptors with a specific measure of reactivity (e.g., reaction rate constant, equilibrium constant). researchgate.net
For this compound, a QSRR model could predict its reactivity in various chemical transformations. For example, the presence of the electron-withdrawing bromine atom at the C2 position and the electron-donating methyl groups at the C4 and C5 positions would significantly influence the electronic descriptors and, consequently, the reactivity of the imidazole ring.
A hypothetical table illustrating the types of descriptors that would be used in a QSRR study of substituted imidazoles is shown below.
| Descriptor Type | Example Descriptors | Relevance to Reactivity |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Indicates susceptibility to electrophilic/nucleophilic attack, and overall polarity. |
| Topological | Wiener Index, Randić Index | Relates to molecular size and shape, which can influence intermolecular interactions. |
| Geometrical | Molecular Surface Area, Molecular Volume | Affects how the molecule interacts with solvents and other reactants in its environment. |
By analyzing the contributions of these descriptors, a QSRR model could provide valuable predictions about the chemical behavior of this compound and guide the design of new derivatives with desired reactivity profiles.
Advanced Analytical Techniques in the Research of 2 Bromo 4,5 Dimethyl 1h Imidazole Derivatives
High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 2-bromo-4,5-dimethyl-1H-imidazole derivatives, providing highly accurate mass measurements to four or more decimal places. This precision allows for the determination of the elemental composition of the parent molecule and any associated species. In the context of synthetic chemistry, HRMS is particularly powerful for identifying and characterizing transient reaction intermediates, byproducts, or degradation products that may not be isolable.
For instance, during the synthesis of related bromo-imidazole building blocks, techniques such as LC-MS coupled with an Orbitrap mass analyzer are employed to confirm the mass of the desired product and to scrutinize the reaction mixture for impurities. thieme-connect.de The ability to obtain an exact mass enables the confident assignment of a molecular formula to a detected ion, which is a critical step in elucidating complex reaction mechanisms. This is especially relevant in multi-step syntheses where unexpected cyclizations, rearrangements, or side reactions can occur.
Table 1: Illustrative HRMS Data for a Hypothetical Reaction Intermediate This table demonstrates how HRMS data can be used to distinguish between potential intermediates with very similar nominal masses.
| Detected m/z | Calculated Mass | Formula | PPM Error | Possible Identity |
| 292.9878 | 292.9876 | C₇H₈Br₂N₂ | 0.7 | Dibrominated precursor |
| 213.9929 | 213.9925 | C₇H₉BrN₂O | 1.9 | Hydroxylated byproduct |
| 229.9874 | 229.9878 | C₇H₈BrN₃O | -1.7 | Nitro-intermediate |
Note: This data is illustrative and not from a specific experiment on the title compound.
Advanced NMR Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution and the solid state. researchgate.net For complex heterocyclic systems like derivatives of this compound, simple one-dimensional (1D) ¹H and ¹³C NMR spectra are often insufficient for unambiguous assignment due to overlapping signals and complex coupling patterns. Advanced NMR techniques, including two-dimensional (2D) experiments and solid-state NMR, are therefore essential for a complete and accurate structural characterization. diva-portal.org
Two-dimensional NMR experiments resolve correlations between nuclei, providing connectivity information that is crucial for piecing together a molecular structure. youtube.com The most common techniques used for compounds like this compound are COSY, HSQC, and HMBC. sdsu.eduhuji.ac.il
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. wikipedia.org For a derivative of this compound, COSY would reveal couplings between protons on adjacent substituent groups, if any, but would show no correlation for the isolated methyl groups on the imidazole (B134444) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). wikipedia.org It is invaluable for assigning carbon signals by correlating them to their known proton resonances. For the title compound, HSQC would show distinct cross-peaks for each methyl group and its corresponding carbon, as well as for any C-H bonds on substituents.
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for highly substituted heterocycles. It reveals correlations between protons and carbons over two to four bonds. wikipedia.org This long-range connectivity is key to confirming the substitution pattern. For example, HMBC can show correlations from the N-methyl protons to both C2 and C5 of the imidazole ring, and from the C4- and C5-methyl protons to the quaternary carbons of the ring, thereby confirming the placement of all substituents. ipb.pt
Table 2: Expected 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| N1-CH ₃ | None | C of N1-CH₃ | C2, C5 |
| C4-CH ₃ | None | C of C4-CH₃ | C3a (C4), C5, C-H of C5-CH₃ |
| C5-CH ₃ | None | C of C5-CH₃ | C4, C3a (C5), C-H of C4-CH₃ |
| NH | None | None | C2, C5 |
Note: Assignments are based on standard connectivity rules. Actual chemical shifts depend on the solvent and specific derivative structure.
While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) offers insight into the structure and dynamics in the crystalline or amorphous solid phase. nih.gov This is particularly important for pharmaceutical compounds, where the solid form can affect properties like stability and dissolution. For imidazole-based compounds, ssNMR can probe intermolecular interactions such as hydrogen bonding and π-π stacking that define the crystal packing. acs.orgacs.org Techniques like ¹H and ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids. nih.gov By comparing experimental chemical shifts with those calculated from crystal structures (e.g., using GIPAW calculations), ssNMR can help validate crystallographic data and identify different polymorphs. acs.org
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing the exact positions of atoms in space. This provides unambiguous information on bond lengths, bond angles, and torsional angles. nih.gov
For derivatives of this compound, X-ray crystallography serves several critical purposes:
Unambiguous Structural Confirmation: It provides absolute proof of the substitution pattern on the imidazole ring, which can sometimes be ambiguous from NMR data alone, especially when dealing with regioisomers. thieme-connect.de
Stereochemistry Determination: If the molecule contains chiral centers, X-ray analysis can determine both the relative and absolute stereochemistry of the molecule.
Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state.
Intermolecular Interactions: It provides a detailed picture of how molecules pack in the crystal lattice, showing hydrogen bonds, halogen bonds (involving the bromine atom), and other non-covalent interactions that govern the solid-state architecture. researchgate.net
In-Situ Spectroscopic Probes for Reaction Monitoring and Kinetic Studies
Understanding and optimizing chemical reactions requires monitoring their progress in real-time. In-situ spectroscopic probes, such as fiber-optic coupled Fourier Transform Infrared (FTIR) or NMR spectroscopy, allow for the continuous analysis of a reaction mixture without the need for sampling. nih.gov
For the synthesis of this compound and its derivatives, in-situ FTIR-ATR (Attenuated Total Reflectance) can be particularly useful. nih.gov By inserting a probe directly into the reaction vessel, chemists can track the disappearance of reactant-specific infrared bands and the appearance of product-specific bands. This real-time data is invaluable for:
Determining Reaction Endpoints: Precisely identifying when a reaction is complete, preventing the formation of byproducts from over-reaction. nih.gov
Kinetic Analysis: Measuring the rate of reaction under different conditions (temperature, concentration) to understand the reaction mechanism and optimize for efficiency and safety.
Detecting Intermediates: Identifying the transient build-up and consumption of intermediate species, which provides mechanistic insight. nih.gov
Process Safety and Scalability: For exothermic or hazardous reactions, real-time monitoring is critical for maintaining control during scale-up. nih.gov
Similarly, ¹H NMR can be used to monitor reaction conversions by analyzing crude reaction aliquots, providing a quantitative measure of the ratio of starting material to product. thieme-connect.de
Future Directions and Emerging Research Avenues in 2 Bromo 4,5 Dimethyl 1h Imidazole Chemistry
Development of Novel and Highly Selective Synthetic Methodologies
The synthesis of specifically substituted imidazoles like 2-bromo-4,5-dimethyl-1H-imidazole often presents challenges in achieving high regioselectivity and yield. Future research will undoubtedly focus on pioneering new synthetic strategies that are not only efficient but also environmentally benign. Building on established methods for other imidazole (B134444) derivatives, several promising avenues are emerging.
One key area of development is the refinement of catalyst-free synthetic methods. For instance, a facile and efficient route for the synthesis of 2,4-disubstituted imidazoles has been demonstrated through the [3+2] cyclization of vinyl azides with amidines under catalyst-free conditions, offering good to excellent yields and compatibility with a broad range of functional groups. acs.orgacs.orgnih.govnih.gov Another straightforward, high-yielding procedure for synthesizing disubstituted imidazoles utilizes phenylglyoxal (B86788) monohydrate, ammonium (B1175870) acetate (B1210297), and various aldehydes without the need for a catalyst. utrgv.edu These approaches, summarized in the table below, could be adapted for the selective synthesis of this compound, providing a greener and more atom-economical alternative to traditional methods.
Table 1: Emerging Catalyst-Free Synthetic Methodologies for Disubstituted Imidazoles
| Methodology | Starting Materials | Key Features | Potential Applicability to this compound |
| [3+2] Cyclization | Vinyl azides, Amidines | Catalyst-free, good to excellent yields, broad functional group tolerance. acs.orgacs.orgnih.govnih.gov | High potential for regioselective synthesis by using appropriately substituted precursors. |
| Aldehyde Condensation | Phenylglyoxal monohydrate, Ammonium acetate, Aldehydes | Catalyst-free, high-yielding, simple procedure. utrgv.edu | Adaptable by using 2,3-butanedione (B143835) as a starting material in place of phenylglyoxal. |
Furthermore, the development of scalable and cost-effective synthesis is crucial for the industrial application of this compound. A recent study on the kilogram-scale synthesis of the related compound 2-bromo-4-nitro-1H-imidazole highlights the importance of process optimization, involving steps like selective debromination to achieve high yield and purity. acs.orgresearchgate.netresearchgate.netdndi.org Similar strategies could be envisioned for this compound, focusing on robust and reproducible processes.
Exploration of Unconventional Reactivity Patterns and Uncatalyzed Transformations
The bromine atom at the C2 position of the imidazole ring imparts unique reactivity to this compound, making it a versatile building block for further functionalization. Future research is expected to delve deeper into its unconventional reactivity, moving beyond standard cross-coupling reactions.
One area of interest is the exploration of catalyst-free C-H functionalization reactions. While not specific to the target compound, studies on other heterocyclic systems demonstrate the potential for direct amination and other transformations without the need for metal catalysts. The exploration of such unconventional reactivity could lead to novel and more efficient ways to derivatize the imidazole core.
The inherent reactivity of the imidazole scaffold itself, including its potential to act as a ligand or participate in cycloaddition reactions, will also be a fertile ground for investigation. Understanding these intrinsic reactivity patterns will be key to unlocking new synthetic applications for this compound.
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting towards continuous manufacturing and automation, offering advantages in terms of efficiency, safety, and reproducibility. wikipedia.orgnih.govsigmaaldrich.com The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant future direction.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. researchgate.net For a compound like this compound, where regioselectivity can be a challenge, flow chemistry could offer a powerful tool for process optimization. While specific studies on this compound are lacking, the successful application of flow chemistry to the synthesis of other imidazole derivatives, including a fragment of the drug Daclatasvir, demonstrates the feasibility and benefits of this approach. unimi.it
Automated synthesis platforms, which combine robotics with artificial intelligence, are also set to revolutionize chemical research. youtube.comnih.gov These platforms can accelerate the discovery and optimization of new reactions and molecules. By developing robust synthetic protocols for this compound that are amenable to automation, researchers can rapidly explore its chemical space and identify new derivatives with desired properties.
Computational Design and Prediction of New Reactivity and Synthetic Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. researchgate.netnih.gov For this compound, computational methods will play a crucial role in predicting its properties, reactivity, and potential synthetic pathways.
DFT calculations can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule, helping to rationalize its reactivity and guide the design of new reactions. rsc.org For instance, computational studies on related imidazole derivatives have been used to understand their conformational preferences and predict their behavior in different chemical environments. nih.gov
Furthermore, computational tools can be employed to design and screen potential synthetic routes, identifying the most promising pathways before they are attempted in the laboratory. This in-silico approach can save significant time and resources, accelerating the pace of research and development.
Synergistic Approaches Combining Synthesis and Theoretical Chemistry
The most powerful advancements in the chemistry of this compound will likely arise from synergistic approaches that combine experimental synthesis with theoretical calculations. researchgate.netuantwerpen.betandfonline.comresearchgate.net This integrated strategy allows for a deeper understanding of reaction mechanisms and the rational design of improved synthetic methods.
For example, a combined experimental and computational study on other novel imidazole derivatives has successfully elucidated their reactive properties. researchgate.netuantwerpen.be By applying a similar approach to this compound, researchers can gain a comprehensive understanding of its chemical behavior. Theoretical calculations can be used to predict the outcomes of different reaction conditions, which can then be validated and refined through targeted experiments. This iterative cycle of prediction and experimentation is a powerful engine for innovation and will be instrumental in unlocking the full potential of this promising chemical compound.
Q & A
What are efficient synthetic methodologies for preparing 2-bromo-4,5-dimethyl-1H-imidazole, and how do reaction conditions influence product purity?
Basic Research Question
Synthesis often involves bromination of precursor imidazoles. For example, solvent-free pathways (common in imidazole chemistry) minimize side reactions and improve yield . Optimization includes controlling stoichiometry of brominating agents (e.g., NBS or Br₂) and reaction time to avoid over-bromination. Advanced routes may employ palladium-catalyzed C–H activation for regioselective bromination, as seen in analogous imidazole derivatives . Purity is verified via NMR (¹H/¹³C) and HPLC, with solvent-free methods reducing contamination risks .
How can crystallographic data resolve ambiguities in structural assignments of this compound derivatives?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is critical. For example, structural parameters (bond angles, Br substituent positions) in isomorphous compounds (e.g., 2-(4-bromophenyl)-1-pentyl derivatives) confirm regiochemistry and stereoelectronic effects . Software like SHELXL refines data, addressing discrepancies between computational predictions (e.g., DFT-optimized geometries) and experimental results . Disordered bromine positions require high-resolution data and thermal parameter analysis to avoid misinterpretation .
What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
Density Functional Theory (DFT) calculates electrophilicity indices and frontier molecular orbitals to predict sites susceptible to nucleophilic attack (e.g., Br vs. methyl groups) . Solvent effects are modeled using PCM or SMD frameworks. For example, thiazole-triazole acetamide derivatives (analogues) show correlation between computed activation energies and experimental substitution rates . Machine learning pipelines (e.g., REAXYS-based tools) prioritize feasible pathways by training on bromoimidazole reaction databases .
How can conflicting biological activity data for this compound derivatives be systematically addressed?
Advanced Research Question
Contradictions arise from assay variability (e.g., cell line specificity) or impurities. Standardization includes:
- Dose-response curves : Validate IC₅₀ consistency across replicates .
- Metabolic stability assays : Use liver microsomes to identify degradation products that may skew activity .
- Docking studies : Compare binding poses in EGFR or microbial target proteins (e.g., PDB: 1M17) to explain potency differences .
What spectroscopic techniques are optimal for characterizing bromoimidazole tautomerism?
Basic Research Question
¹H NMR in DMSO-d₆ identifies tautomers via NH proton shifts (δ 12–14 ppm). IR spectroscopy detects N–H stretches (~3400 cm⁻¹) and Br–C vibrations (~550 cm⁻¹) . Advanced studies use variable-temperature NMR and NOESY to track tautomeric equilibria influenced by steric effects from methyl groups .
How does the bromine substituent influence the electronic properties of 4,5-dimethylimidazole scaffolds?
Advanced Research Question
Cyclic voltammetry reveals Br’s electron-withdrawing effect, lowering HOMO energy (by ~0.5 eV in analogues) and enhancing electrophilicity . XPS confirms bromine’s inductive effect via core-level binding energy shifts. Computational NBO analysis quantifies charge redistribution, critical for designing charge-transfer complexes .
What strategies mitigate decomposition during storage of brominated imidazoles?
Basic Research Question
Decomposition via Br⁻ elimination or oxidation is minimized by:
- Storage : Under inert atmosphere (Ar) at –20°C.
- Stabilizers : Add radical scavengers (e.g., BHT) to prevent light-induced degradation .
- Purity monitoring : Periodic TLC or LC-MS to detect degradation products .
How are molecular docking and MD simulations applied to design this compound-based kinase inhibitors?
Advanced Research Question
Docking (AutoDock Vina) screens binding modes in kinase ATP pockets (e.g., EGFR), with bromine enhancing halogen bonding (e.g., to backbone carbonyls) . MD simulations (AMBER) assess stability of ligand-protein interactions over 100 ns trajectories. Free energy calculations (MM-PBSA) rank derivatives by predicted ΔG binding .
What are the challenges in scaling up bromoimidazole synthesis from milligram to gram quantities?
Advanced Research Question
Key issues include:
- Exothermic bromination : Use flow reactors for heat dissipation .
- Purification : Switch from column chromatography to recrystallization (e.g., EtOAc/hexane) .
- Byproduct management : Optimize workup to remove HBr or dibromo byproducts via aqueous washes .
How do steric effects from 4,5-dimethyl groups impact cross-coupling reactions of this compound?
Advanced Research Question
Buchwald-Hartwig amination or Suzuki-Miyaura coupling requires bulky ligands (e.g., XPhos) to prevent catalyst deactivation. Steric maps (from XRD) show methyl groups hindering transmetalation, reducing yields unless high temperatures (≥100°C) are used . Computational studies (DFT) model transition states to design less hindered derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
